Amine-PEG4-Desthiobiotin
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Overview
Description
Amine-PEG4-Desthiobiotin is a pegylated amine compound that features a biotin-like group. This compound is particularly notable for its ability to bind to streptavidin with high specificity, yet it can be eluted under mild conditions. This makes it an ideal reagent for affinity purification applications. The compound contains a 4-unit polyethylene glycol (PEG) spacer arm, which enhances the water solubility of biotinylated molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Amine-PEG4-Desthiobiotin involves the conjugation of the primary amine to carboxyl groups on surface materials, peptides, or proteins using a carbodiimide crosslinker such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC). EDC activates carboxyl groups to bind to the amine group of the amino-biotin, forming an amide bond .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and large-scale purification systems to ensure high yield and purity. The compound is typically stored in resealable vials to protect it from degradation .
Chemical Reactions Analysis
Types of Reactions
Amine-PEG4-Desthiobiotin primarily undergoes conjugation reactions. The primary amine group reacts with carboxyl groups to form stable amide bonds. This reaction is facilitated by carbodiimide crosslinkers like EDC .
Common Reagents and Conditions
Reagents: EDC, N-hydroxysuccinimide (NHS)
Conditions: The reactions are generally performed in MES buffer at pH 5-6.
Major Products
The major product of these reactions is the amide bond formed between the amine group of this compound and the carboxyl group of the target molecule .
Scientific Research Applications
Amine-PEG4-Desthiobiotin has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of biotinylated molecules for various biochemical assays.
Biology: Employed in affinity purification techniques to isolate proteins and other biomolecules.
Medicine: Utilized in the development of diagnostic assays and therapeutic agents.
Industry: Applied in the production of biotinylated reagents for research and development purposes
Mechanism of Action
The mechanism of action of Amine-PEG4-Desthiobiotin involves the formation of an amide bond between its primary amine group and the carboxyl groups on target molecules. This conjugation is facilitated by EDC, which activates the carboxyl groups to bind to the amine group. The desthiobiotin tag binds to streptavidin with high specificity, allowing for the efficient isolation and purification of target molecules .
Comparison with Similar Compounds
Similar Compounds
Amine-PEG3-Biotin: Another pegylated amine compound used for similar applications but with a shorter PEG spacer arm.
Hydrazide-PEG4-Desthiobiotin: A similar compound that features a hydrazide group instead of an amine group
Uniqueness
Amine-PEG4-Desthiobiotin is unique due to its 4-unit PEG spacer arm, which enhances the water solubility of biotinylated molecules. Additionally, its desthiobiotin tag allows for mild elution conditions, making it ideal for applications where non-denaturing conditions are required .
Properties
Molecular Formula |
C20H40N4O6 |
---|---|
Molecular Weight |
432.6 g/mol |
IUPAC Name |
N-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethyl]-6-[(4R,5S)-5-methyl-2-oxoimidazolidin-4-yl]hexanamide |
InChI |
InChI=1S/C20H40N4O6/c1-17-18(24-20(26)23-17)5-3-2-4-6-19(25)22-8-10-28-12-14-30-16-15-29-13-11-27-9-7-21/h17-18H,2-16,21H2,1H3,(H,22,25)(H2,23,24,26)/t17-,18+/m0/s1 |
InChI Key |
DQZZCBCJTNOZDL-ZWKOTPCHSA-N |
Isomeric SMILES |
C[C@H]1[C@H](NC(=O)N1)CCCCCC(=O)NCCOCCOCCOCCOCCN |
Canonical SMILES |
CC1C(NC(=O)N1)CCCCCC(=O)NCCOCCOCCOCCOCCN |
Origin of Product |
United States |
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